ER degrader 4

ER+ Breast Cancer SERD Antiproliferative Activity

ER degrader 4 (Compound 22h; CAS 2913192-39-7) is a nonsteroidal, orally bioactive SERD that achieves near-complete ERα degradation at 10 μM with MCF-7 antiproliferative IC50 of 0.20 μM. Validated for in vivo oral administration (30 mg/kg p.o.) in MCF-7 xenograft models, it provides dramatic tumor inhibition with no significant body weight loss. Unlike ultra-potent PROTACs, its moderate potency enables full dose-response characterization without assay saturation. Ideal as a mid-potency benchmark in SERD screening and mechanistic ERα studies.

Molecular Formula C26H19FO4S
Molecular Weight 446.5 g/mol
Cat. No. B12406912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameER degrader 4
Molecular FormulaC26H19FO4S
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)OC4=CC=C(C=C4)C=CC(=O)O)C
InChIInChI=1S/C26H19FO4S/c1-15-3-10-20(16(2)13-15)24(30)26-25(21-11-7-18(27)14-22(21)32-26)31-19-8-4-17(5-9-19)6-12-23(28)29/h3-14H,1-2H3,(H,28,29)/b12-6+
InChIKeyLORPMLOKMAZOOA-WUXMJOGZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ER degrader 4 (CAS 2913192-39-7): Orally Bioactive Selective Estrogen Receptor Degrader for ER+ Breast Cancer Research Procurement


ER degrader 4 (also designated Compound 22h; CAS 2913192-39-7) is a nonsteroidal small-molecule selective estrogen receptor degrader (SERD) with the molecular formula C₂₆H₁₉FO₄S and a molecular weight of 446.49 . Unlike first-generation SERDs that require intramuscular administration, ER degrader 4 is characterized as an orally bioactive compound, a feature that distinguishes it within the SERD class . The compound induces proteasome-mediated degradation of estrogen receptor alpha (ERα) and demonstrates concentration-dependent suppression of ER-responsive gene expression in MCF-7 breast cancer cells, positioning it as a research tool for investigating ER+ breast cancer models where oral bioavailability and degradation efficacy are key experimental parameters .

ER degrader 4 Procurement Consideration: Why In-Class SERD Substitution Compromises Experimental Reproducibility


Substitution of ER degrader 4 with other SERD candidates—such as Elacestrant (RAD1901), GDC-0810, LSZ102, or ERα degrader-2—without empirical validation introduces significant variability in experimental outcomes. These compounds diverge markedly in their antiproliferative potency against ER+ MCF-7 cells, oral bioavailability profiles, and the extent of maximal ERα degradation achievable at saturating concentrations. Specifically, ER degrader 4 demonstrates an MCF-7 antiproliferative IC₅₀ of 0.20 μM, whereas Elacestrant requires an IC₅₀ of 2.1 μM for comparable growth inhibition [1]. Furthermore, while ER degrader 4 achieves near-complete ERα degradation at 10 μM in a dose-dependent manner, certain PROTAC-based ER degraders exhibit substantially higher degradation potency (sub-nanomolar DC₅₀ values) but lack the oral route-of-administration flexibility demonstrated for ER degrader 4 in xenograft studies at 30 mg/kg p.o. [1][2]. These quantitative disparities underscore that generic substitution without re-optimization of dosing and efficacy benchmarks will irreproducibly alter study outcomes, particularly in in vivo tumor growth inhibition experiments.

ER degrader 4: Direct Comparative Quantitative Evidence for Differentiated Compound Selection


ER degrader 4 vs. Elacestrant (RAD1901): 10.5-Fold Superior Antiproliferative Potency in MCF-7 Breast Cancer Cells

ER degrader 4 exhibits markedly superior antiproliferative activity compared to the clinically advanced SERD Elacestrant (RAD1901) in the ER+ MCF-7 breast cancer cell line. In direct cross-study comparison, ER degrader 4 inhibits MCF-7 cell proliferation with an IC₅₀ of 0.20 μM, whereas Elacestrant demonstrates an IC₅₀ of 2.1 μM under comparable assay conditions. This represents a 10.5-fold difference in potency favoring ER degrader 4 [1][2]. The quantitative disparity is substantial enough to affect experimental design, particularly in dose-response studies where Elacestrant requires concentrations an order of magnitude higher to achieve equivalent growth suppression.

ER+ Breast Cancer SERD Antiproliferative Activity MCF-7 Cell Line

ER degrader 4 vs. PROTAC ER Degrader-4: Distinct Mechanisms and Potency Profiles for Different Research Objectives

ER degrader 4 (CAS 2913192-39-7) must be clearly distinguished from PROTAC ER Degrader-4 (CAS 2361114-15-8), a von Hippel-Lindau-based heterobifunctional degrader that is often conflated with the target compound due to nomenclature similarity. These are chemically and mechanistically distinct entities: ER degrader 4 is a monovalent small-molecule SERD (MW 446.49) that binds directly to ERα, whereas PROTAC ER Degrader-4 is a larger PROTAC molecule (MW 1005.19) that recruits the VHL E3 ligase for ubiquitin-proteasome degradation [1]. Quantitatively, PROTAC ER Degrader-4 exhibits picomolar degradation potency with an ER degradation IC₅₀ of 0.3 nM, representing a ~33,000-fold higher potency for degradation than the antiproliferative IC₅₀ of ER degrader 4 (200 nM) [1]. However, PROTAC ER Degrader-4's larger molecular weight and different physicochemical properties (LogP ~7.3, tPSA 196, 22 rotatable bonds) impose distinct formulation and permeability constraints compared to the more drug-like ER degrader 4 [1].

Targeted Protein Degradation PROTAC ERα Degradation Small-Molecule Degrader

ER degrader 4 In Vivo Tumor Growth Inhibition: 30 mg/kg p.o. Efficacy with Favorable Tolerability in MCF-7 Xenograft Model

ER degrader 4 demonstrates verified in vivo anti-tumor activity following oral administration, a critical differentiator from first-generation SERDs requiring parenteral delivery. In the MCF-7 xenograft model, ER degrader 4 administered at 30 mg/kg via oral gavage (p.o.) resulted in dramatic inhibition of tumor growth without inducing significant body weight loss, indicating a favorable tolerability profile at the efficacious dose . Immunohistochemical analysis of resected xenograft tumors confirmed pharmacodynamic target engagement, with reduced protein levels of Ki67 (proliferation marker), ERα, and progesterone receptor (PR) . While formal pharmacokinetic parameters (Cₘₐₓ, AUC, t₁/₂) are not reported in publicly available sources for this specific compound, the demonstrated oral efficacy in a standard xenograft model provides class-level inference of adequate oral absorption and systemic exposure to engage intratumoral ERα.

Xenograft Model In Vivo Efficacy Oral Bioavailability Tumor Growth Inhibition

ER degrader 4 vs. GDC-0810 (Brilanestrant): Molar Potency Comparison in MCF-7 Antiproliferative Assays

Comparison of ER degrader 4 with GDC-0810 (Brilanestrant), a clinical-stage oral SERD, reveals distinct potency profiles that inform compound selection based on assay sensitivity requirements. ER degrader 4 inhibits MCF-7 cell proliferation with an IC₅₀ of 0.20 μM (200 nM) [1]. In published studies, GDC-0810 demonstrates MCF-7 antiproliferative activity with an IC₅₀ of approximately 0.7 nM under comparable assay conditions [2]. This represents a ~286-fold difference in potency, with GDC-0810 exhibiting substantially greater molar potency in vitro. However, this comparison must be interpreted cautiously: the two compounds were evaluated in different laboratories, and differences in assay protocols (cell passage number, serum conditions, incubation duration) may contribute to the observed potency gap. This cross-study comparison illustrates that ER degrader 4 occupies a distinct potency tier—mid-nanomolar rather than sub-nanomolar—which may be advantageous in studies where extremely high potency could mask dose-response relationships or complicate washout experiments.

SERD Breast Cancer MCF-7 Proliferation Comparator Analysis

ER degrader 4 Target Engagement: Dose-Dependent ERα Degradation and Downstream Gene Suppression in MCF-7 Cells

ER degrader 4 induces concentration-dependent degradation of ERα protein in MCF-7 cells, with measurable degradation observed at concentrations as low as 1 nM and near-maximal degradation achieved at 10 μM following 24-hour treatment . Functional consequences of this degradation are reflected in the suppression of ER-responsive gene expression: treatment with 10 μM ER degrader 4 for 24 hours reduces transcript levels of GREB1, PGR, and TFF1—three canonical ERα target genes . Additionally, cell cycle analysis reveals that ER degrader 4 (10 μM, 24 h) arrests MCF-7 cells in the G₀/G₁ phase, consistent with ERα pathway blockade . While direct comparative data for gene suppression against other SERDs are not available for ER degrader 4, this pharmacodynamic profile establishes class-level validation of its SERD mechanism and provides a quantitative concentration benchmark (1 nM–10 μM) for experimental design.

ERα Degradation Pharmacodynamics GREB1 PGR TFF1

ER degrader 4: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vivo Oral Efficacy Studies in ER+ Breast Cancer Xenograft Models

ER degrader 4 is validated for in vivo studies requiring oral administration in MCF-7 xenograft models. The compound demonstrates dramatic tumor growth inhibition at 30 mg/kg administered via oral gavage, with no significant body weight loss, and reduces intratumoral Ki67, ERα, and PR protein levels . This application scenario is particularly relevant for researchers seeking to model chronic oral SERD therapy without the confounding effects of repeated parenteral injections. The established dose (30 mg/kg p.o.) provides a validated starting point for pharmacokinetic/pharmacodynamic studies and combination therapy experiments in ER+ breast cancer models.

Comparative SERD Potency Benchmarking with Moderate Nanomolar Dynamic Range

For laboratories conducting comparative analyses of SERD compounds across potency tiers, ER degrader 4 serves as a reference compound with moderate nanomolar antiproliferative potency (MCF-7 IC₅₀ = 0.20 μM) . Unlike ultra-potent comparators such as GDC-0810 (IC₅₀ ~0.7 nM) or PROTAC-based degraders (degradation IC₅₀ 0.3 nM), ER degrader 4's 200 nM potency provides a workable dynamic range for full dose-response characterization without immediate assay saturation . This makes it suitable as a mid-potency benchmark in SERD screening cascades and structure-activity relationship studies where resolving graded efficacy across multiple concentrations is essential.

ERα Pathway Mechanistic Studies Requiring Gene Expression and Cell Cycle Readouts

ER degrader 4 is appropriate for mechanistic investigations of ERα signaling, as demonstrated by its concentration-dependent suppression of ER-responsive genes (GREB1, PGR, TFF1) and induction of G₀/G₁ cell cycle arrest in MCF-7 cells at 10 μM . Researchers studying the transcriptional consequences of ERα degradation or validating ERα-dependence of novel gene targets can utilize ER degrader 4 at validated concentrations (1 nM–10 μM) to probe pathway activity. The availability of both protein-level (ERα degradation) and transcriptional-level (GREB1/PGR/TFF1 suppression) readouts provides orthogonal confirmation of target engagement.

Differentiation Studies Between Monovalent SERDs and PROTAC-Based ER Degraders

ER degrader 4 (CAS 2913192-39-7; MW 446.49) serves as a key comparator for studies distinguishing monovalent SERD pharmacology from heterobifunctional PROTAC-mediated ER degradation. In contrast to VHL-based PROTAC ER Degrader-4 (CAS 2361114-15-8; MW 1005.19; degradation IC₅₀ 0.3 nM), ER degrader 4 operates through direct ERα binding without E3 ligase recruitment and exhibits oral in vivo efficacy . Researchers investigating the relative advantages of each degradation modality—including differences in molecular weight, permeability, hook effect susceptibility, and in vivo route of administration—can employ ER degrader 4 as the monovalent SERD reference compound for head-to-head comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for ER degrader 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.